molecular formula C7H4BrFN2 B1525364 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine CAS No. 1190320-09-2

3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine

Cat. No. B1525364
CAS RN: 1190320-09-2
M. Wt: 215.02 g/mol
InChI Key: LAPYNKHCPHWRGU-UHFFFAOYSA-N
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Description

“3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine” is a chemical compound with the linear formula C7H4BrFN2 . It is used in various applications and research .


Synthesis Analysis

The synthesis of “3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine” and its derivatives has been reported in several studies . These compounds have shown potent activities against FGFR1, 2, and 3 . Compound 4h, for example, exhibited potent FGFR inhibitory activity .


Molecular Structure Analysis

The molecular structure of “3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine” is represented by the InChI code 1S/C7H4BrFN2/c8-6-3-11-7-5(6)1-4(9)2-10-7/h1-3H,(H,10,11) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine” include a molecular weight of 215.02 . It is a solid at room temperature .

Scientific Research Applications

Fluorescent Chemosensors

  • Researchers developed new fluorophores based on the pyrrolo[3,4-c]pyridine structure, which demonstrated high selectivity for Fe3+/Fe2+ cations. These compounds were also applied for imaging Fe3+ in living HepG2 cells, highlighting their potential in biological and chemical sensing applications (Maity et al., 2018).

Synthesis of Radiopharmaceuticals

  • A study described the synthesis of meta fluorinated pyridines, including a process involving the direct fluorination of pyridine N-oxides. This method was applied to create 3-fluoro-4-nitropyridine N-oxide, which was later converted to 3-fluoro-4-aminopyridine. This approach opens new pathways for synthesizing fluoropyridines used in pharmaceuticals and radiopharmaceuticals (Brugarolas et al., 2016).

Halogen-Metal Interchange Reactions

  • A study explored the conversion of 3-bromo-1-(triissopropylsilyl)pyrroles to 3-lithiopyrroles through halogen-metal interchange. This process was useful for synthesizing various 3-substituted pyrroles, demonstrating the compound's role in facilitating diverse chemical transformations (Muchowski & Naef, 1984).

Catalysis and Chemical Sensing

  • The compound has been used in the synthesis and study of bis-cyclometalated iridium(III) complexes. These complexes showed variation in emission properties based on halogen substitution, which can be pivotal in catalysis and sensing applications (Baranoff et al., 2012).

Organic Synthesis Applications

  • The compound plays a role in various organic synthesis reactions, such as the synthesis of indolizines and pyrrolo[2,1-a]isoquinolines, highlighting its importance in the creation of novel organic compounds (Muthusaravanan et al., 2010).

Safety and Hazards

The safety information for “3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine” indicates that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-2-11-7-4(5)1-10-3-6(7)9/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPYNKHCPHWRGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=CC(=C2N1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696602
Record name 3-Bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine

CAS RN

1190320-09-2
Record name 3-Bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190320-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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